molecular formula C7H5F3INO B568899 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227577-09-4

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B568899
CAS No.: 1227577-09-4
M. Wt: 303.023
InChI Key: RVAOTZFCDAFUIX-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3INO and a molecular weight of 303.02 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Organometallic Reagents: Used for substitution reactions.

    Palladium Catalysts: Commonly used in coupling reactions.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can produce biaryl compounds.

Scientific Research Applications

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its binding affinity to target proteins . The iodine and methoxy groups may also contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine is unique due to the combination of the iodine, methoxy, and trifluoromethyl groups on the pyridine ring

Properties

IUPAC Name

4-iodo-2-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-6-2-5(11)4(3-12-6)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAOTZFCDAFUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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